N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,4,5-trimethylbenzenesulfonamide
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Overview
Description
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound that features a thiophene ring, a hydroxy group, and a sulfonamide group
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Specific information about how these factors influence the action of n-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,4,5-trimethylbenzenesulfonamide is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,4,5-trimethylbenzenesulfonamide typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 3-hydroxy-3-(thiophen-2-yl)propylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and possibly automated synthesis equipment to ensure consistency and efficiency. The reaction conditions would be optimized for scale, including considerations for temperature control, solvent recovery, and waste management.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Halogenation with bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of an amine from the sulfonamide group.
Substitution: Formation of halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,4,5-trimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxy-3-(thiophen-2-yl)propyl)-N-methylnitrous amide
- N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-naphthamide
- N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylthio)propanamide
Uniqueness
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,4,5-trimethylbenzenesulfonamide is unique due to the presence of the 2,4,5-trimethylbenzenesulfonamide group, which can impart specific chemical and physical properties
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S2/c1-11-9-13(3)16(10-12(11)2)22(19,20)17-7-6-14(18)15-5-4-8-21-15/h4-5,8-10,14,17-18H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLTXWRPDSZYAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC(C2=CC=CS2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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